molecular formula C12H10ClNO B15231116 5-Chloro-1-methyl-3-phenylpyridin-2(1H)-one

5-Chloro-1-methyl-3-phenylpyridin-2(1H)-one

Cat. No.: B15231116
M. Wt: 219.66 g/mol
InChI Key: MGUJZAQJHWAXTB-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-3-phenylpyridin-2(1H)-one is a heterocyclic compound that belongs to the pyridine family. Compounds in this family are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-3-phenylpyridin-2(1H)-one typically involves the chlorination of 1-methyl-3-phenylpyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of 1-methyl-3-phenylpyridin-2(1H)-one.

    Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-1-methyl-3-phenylpyridin-2(1H)-one is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-3-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-methyl-3-phenylpyridine: Lacks the ketone group at the 2-position.

    1-Methyl-3-phenylpyridin-2(1H)-one: Lacks the chlorine atom at the 5-position.

    5-Bromo-1-methyl-3-phenylpyridin-2(1H)-one: Contains a bromine atom instead of chlorine.

Uniqueness

5-Chloro-1-methyl-3-phenylpyridin-2(1H)-one is unique due to the presence of both the chlorine atom and the ketone group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

5-chloro-1-methyl-3-phenylpyridin-2-one

InChI

InChI=1S/C12H10ClNO/c1-14-8-10(13)7-11(12(14)15)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

MGUJZAQJHWAXTB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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